molecular formula C10H10Cl2Ti-2 B8709344 Cyclopenta-1,3-diene;titanium(2+);dichloride

Cyclopenta-1,3-diene;titanium(2+);dichloride

Cat. No.: B8709344
M. Wt: 248.96 g/mol
InChI Key: MKNXBRLZBFVUPV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Titanocene dichloride appears as red to red-orange crystals. (NTP, 1992)

Properties

Dichloro-bis(etanidazole 5-cyclopentadienyl)titanium(IV) and some related complexes were compared with cis-dichlorodiammineplatinum(II) in rats for acute anti-inflammatory activity against carrageenan paw edema, anti-arthritic activity against developing and established adjuvant induced polyarthritis, immunosuppressant activity in a local graft versus host assay, irritant effects at sites of administration (paw, skin, peritoneum) and nephro- and gastro-toxicities. These titanium complexes, like cisplatin and its hydrolysis products, in vivo exhibited both anti-inflammatory and anti-arthritic activity as well as immunosuppressant effects. Nephro- and gastro-toxicity were much less severe than in rats given platinum complexes. In vitro they selectively inhibited (3)H-thymidine incorporation by isolated thymocytes and prevented the germination of radish seeds. When given intraperitoneally, the anti-inflammatory activity may partly be due to a counter-irritant phenomenon since the titanium derivatives elicited an acute peritoneal effusion if they were injected towards the omentum. However, when injected subcutaneously or applied in dimethylformamide or dimethylsulfoxide to the skin, they manifested both anti-inflammatory and anti-arthritic activity without irritancy or much local skin damage. They might therefore have the potential of being useful drugs, especially if released slowly.

Molecular Formula

C10H10Cl2Ti-2

Molecular Weight

248.96 g/mol

IUPAC Name

cyclopenta-1,3-diene;titanium(2+);dichloride

InChI

InChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2

InChI Key

MKNXBRLZBFVUPV-UHFFFAOYSA-L

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Cl-].[Ti+2]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Cl-].[Ti+2]

Color/Form

Bright red acicular crystals from toluene
Reddish-orange crystalline solid

density

1.6 (NTP, 1992)
1.60

melting_point

552 °F (NTP, 1992)
289 °C +/- 2 deg

physical_description

Titanocene dichloride appears as red to red-orange crystals. (NTP, 1992)
Bright red or reddish-orange solid;  [HSDB] Red or orange odorless crystalline solid;  [MSDSonline]

solubility

Decomposes (NTP, 1992)
Moderately sol in toluene, chloroform, alc, other hydroxylic solvents;  sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5.46 g (17.5 mmol) of the dilithium etherate (Example 2) in 200 ml of toluene is cooled to -78° C., and 3.3 g (17.5 mmol) of titanium chloride are added. The reaction solution immediately becomes a dark red color. The mixture is stirred at room temperature for 30 hours, insoluble constituents are removed by filtration through a frit, and the dark-red toluene phase is evaporated to dryness in an oil-pump vacuum. Repeated washing with pentane gives 1.85 g of the titanocene dichioride as a brown-beige powder. The crude product is subsequently extracted for several days with pentane in a circulation frit, giving, after removal of the solvent, the titanocene dichloride as a brown solid in a yield of 13% (780 mg): m.p. 259° C. (decomp.,DSC).
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopenta-1,3-diene;titanium(2+);dichloride
Reactant of Route 2
Cyclopenta-1,3-diene;titanium(2+);dichloride
Reactant of Route 3
Cyclopenta-1,3-diene;titanium(2+);dichloride
Reactant of Route 4
Cyclopenta-1,3-diene;titanium(2+);dichloride
Reactant of Route 5
Cyclopenta-1,3-diene;titanium(2+);dichloride
Reactant of Route 6
Cyclopenta-1,3-diene;titanium(2+);dichloride

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